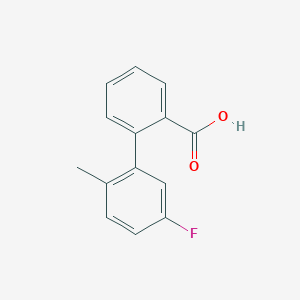

2-(5-Fluoro-2-methylphenyl)benzoic acid

Description

2-(5-Fluoro-2-methylphenyl)benzoic acid is a fluorinated benzoic acid derivative characterized by a 5-fluoro-2-methylphenyl substituent attached to the ortho position of the benzoic acid core. Fluorine atoms and methyl groups are known to influence electronic properties, metabolic stability, and binding affinity in drug design .

Properties

IUPAC Name |

2-(5-fluoro-2-methylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-9-6-7-10(15)8-13(9)11-4-2-3-5-12(11)14(16)17/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYPGTYQOCQYKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681144 | |

| Record name | 5'-Fluoro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184071-14-4 | |

| Record name | 5'-Fluoro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

-

Acylation : A substituted toluene derivative (e.g., 5-fluoro-2-methyltoluene) reacts with trichloroacetyl chloride under Lewis acid catalysis (e.g., AlCl₃) in a solvent such as 1,2-dichloroethane. The reaction proceeds at −5°C to 10°C to minimize side reactions.

-

Oxidation : The resulting ketone intermediate undergoes alkaline hydrolysis (NaOH, 30% aqueous solution) followed by acidification (HCl) to yield the carboxylic acid.

Key Data :

| Parameter | Conditions | Yield | Purity |

|---|---|---|---|

| Catalyst | Anhydrous AlCl₃ | 61% | 98.5% |

| Solvent | 1,2-Dichloroethane | — | — |

| Hydrolysis Temperature | 70°C | — | — |

| Recrystallization Solvent | Toluene | — | — |

Challenges :

-

Isomer formation (ortho vs. para substitution) necessitates recrystallization for purification.

-

Harsh acidic conditions may degrade sensitive functional groups.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction enables the formation of biaryl structures through palladium-catalyzed coupling. For 2-(5-Fluoro-2-methylphenyl)benzoic acid, the protocol involves:

Reaction Design

-

Boronic Acid Preparation : 5-Fluoro-2-methylphenylboronic acid is synthesized via lithiation of 1-bromo-5-fluoro-2-methylbenzene followed by treatment with triisopropyl borate.

-

Coupling : The boronic acid reacts with 2-bromobenzoic acid (or ester-protected derivative) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/water mixture.

Optimization Insights :

-

Protecting Groups : Methyl or tert-butyl esters protect the carboxylic acid during coupling to prevent catalyst poisoning.

-

Catalyst Loading : 2–5 mol% Pd achieves optimal turnover without excessive costs.

Representative Data :

| Component | Role | Conditions | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | Catalyst | 100°C, 12 h | 78% |

| 2-Bromobenzoic Acid | Electrophile | Toluene/H₂O (3:1) | — |

| K₂CO₃ | Base | 2 equiv | — |

Advantages :

-

High regioselectivity and functional group tolerance.

-

Scalable for industrial production.

Ullmann-Type Coupling

Ullmann coupling facilitates the direct union of aryl halides using copper catalysts. This method is advantageous for substrates incompatible with palladium-based systems.

Protocol Adjustments

-

Substrate Preparation : 2-Iodobenzoic acid and 1-bromo-5-fluoro-2-methylbenzene are combined with CuI (10 mol%) and a diamine ligand (e.g., trans-cyclohexane-1,2-diamine) in DMF at 120°C.

-

Acid Workup : The crude product is purified via acid-base extraction to isolate the carboxylic acid.

Performance Metrics :

| Parameter | Value |

|---|---|

| Temperature | 120°C |

| Reaction Time | 24 h |

| Yield | 65% |

Limitations :

-

Longer reaction times compared to Suzuki coupling.

-

Ligand and solvent costs may hinder large-scale use.

Oxidation of 2-(5-Fluoro-2-methylphenyl)benzaldehyde

Adapted from the oxidation of o-fluorobenzaldehyde, this route employs transition-metal catalysts to convert aldehyde intermediates to carboxylic acids.

Stepwise Procedure

-

Aldehyde Synthesis : A Heck reaction couples 2-bromobenzaldehyde with 5-fluoro-2-methylstyrene to form the biaryl aldehyde.

-

Oxidation : The aldehyde is oxidized using a Co(OAc)₂/Cu(OAc)₂ catalyst system under oxygen atmosphere.

Reaction Conditions :

| Component | Role | Conditions |

|---|---|---|

| Co(OAc)₂·4H₂O | Catalyst | 3 mol% |

| Cu(OAc)₂·H₂O | Co-catalyst | 3 mol% |

| O₂ | Oxidant | Balloon pressure |

| Solvent | H₂O | 70°C, 12 h |

Yield : 89% (crude), 82% after recrystallization.

Advantages :

-

Aqueous solvent system reduces environmental impact.

-

High atom economy compared to stoichiometric oxidants.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-methylphenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of alcohols or other reduced forms.

Substitution: Formation of substituted benzoic acids with various functional groups.

Scientific Research Applications

2-(5-Fluoro-2-methylphenyl)benzoic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-methylphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, further influencing its biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-(5-Fluoro-2-methylphenyl)benzoic acid with structurally related compounds:

*Calculated based on atomic composition.

Key Research Findings

Substituent Effects: Fluorine at the 5-position enhances electronegativity and hydrogen-bonding capacity, improving target binding (e.g., benzavir-2’s antiviral activity) .

Pharmacological Potential: Fluorinated benzoic acids are explored for antiviral, anticancer, and anti-inflammatory applications due to their bioisosteric properties .

Structural Isomerism :

- The position of fluorine and methyl groups significantly impacts biological activity. For example, 5-Fluoro-3-(5-fluoro-2-methylphenyl)benzoic acid () differs from the target compound in substituent arrangement, leading to distinct physicochemical profiles .

Q & A

Q. What are the common synthetic routes and purification methods for 2-(5-Fluoro-2-methylphenyl)benzoic acid?

- Methodological Answer : Synthesis typically involves coupling reactions such as Suzuki-Miyaura (for aryl-aryl bonds) or Friedel-Crafts alkylation. For example:

Suzuki Coupling : React 5-fluoro-2-methylphenylboronic acid with a brominated benzoic acid derivative using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of DMF/H₂O under reflux .

Purification : Crude product is purified via recrystallization (using ethanol/water) or preparative HPLC (C18 column, acetonitrile/water mobile phase). Monitor purity by TLC (Rf ~0.3 in ethyl acetate/hexane) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) identifies substituent positions (e.g., δ 2.3 ppm for methyl, δ 7.1–7.8 ppm for aromatic protons). ¹⁹F NMR confirms fluorine presence (δ -115 to -120 ppm) .

- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-F stretch) .

- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 min (acetonitrile:water = 70:30) .

Q. How does solubility impact experimental design for this compound?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For biological assays:

- Prepare stock solutions in DMSO (10 mM) and dilute in PBS (final DMSO <0.1%).

- Use dynamic light scattering (DLS) to confirm absence of aggregates .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

- Molecular Electrostatic Potential (MEP) : Identifies nucleophilic/electrophilic sites (e.g., carboxyl group reactivity).

- HOMO-LUMO Energy Gap : Predicts charge transfer interactions (e.g., ∆E ≈ 4.5 eV) .

- Vibrational Frequencies : Compare computed IR spectra (e.g., C=O stretch at 1685 cm⁻¹) with experimental data .

Q. What structural modifications enhance bioactivity while maintaining stability?

- Methodological Answer :

- Fluorine Position : Para-fluorine (vs. ortho) increases metabolic stability due to reduced CYP450 interaction .

- Methyl Group : Ortho-methyl sterically hinders enzymatic degradation. Test analogues via:

- SAR Studies : Synthesize derivatives (e.g., 5-fluoro-3-methyl) and compare IC₅₀ in enzyme inhibition assays .

Q. How can conflicting metabolite data be resolved in pharmacokinetic studies?

- Methodological Answer :

- LC-MS/MS : Use a Q-TOF mass spectrometer (ESI+) to identify hydroxylated (m/z +16) or demethylated (m/z -14) metabolites.

- Isotope-Labeling : Synthesize ¹³C-labeled compound to trace metabolic pathways in hepatocyte models .

Q. What strategies mitigate steric hindrance during functionalization of the benzoic acid core?

- Methodological Answer :

- Protecting Groups : Temporarily protect the carboxyl group with methyl ester (cleaved via LiOH hydrolysis).

- Directed Ortho-Metalation : Use LDA to introduce substituents at hindered positions .

Q. How do environmental conditions (pH, temperature) affect compound stability?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.